

Chemical Profile of 2,6-Dimethylquinoline

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Compound Focus: 2,6-Dimethylquinoline

CAS No.: 877-43-0

Cat. No.: S578971

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2,6-Dimethylquinoline (CAS Registry Number: 877-43-0) is an organic compound with the molecular formula C₁₁H₁₁N and a molecular weight of 157.21 g/mol [1]. It is a white to almost white crystalline solid at room temperature [1].

Property	Value
CAS Registry Number	877-43-0 [1]
Molecular Formula	C ₁₁ H ₁₁ N [1]
Molecular Weight	157.21 g/mol [1]
Melting Point	57-59 °C (lit.) [1]
Boiling Point	266-267 °C [1]
XLogP3	3.1 [2]

CYP Inhibition Profile of 2,6-Dimethylquinoline

Research indicates that **2,6-Dimethylquinoline** acts as an inhibitor for specific cytochrome P450 enzymes. The quantitative inhibition data is summarized below [3].

Cytochrome P450 Enzyme	Inhibitory Activity (IC ₅₀)
CYP1A2	3.3 μM
CYP2B6	480 μM

This data shows that **2,6-Dimethylquinoline** is a **potent and selective inhibitor of CYP1A2**, with significantly lower activity against CYP2B6. This selectivity makes it a useful tool compound for in vitro experiments aimed at elucidating the specific role of CYP1A2 in drug metabolism [4] [3].

Experimental Protocol for CYP Inhibition Assay

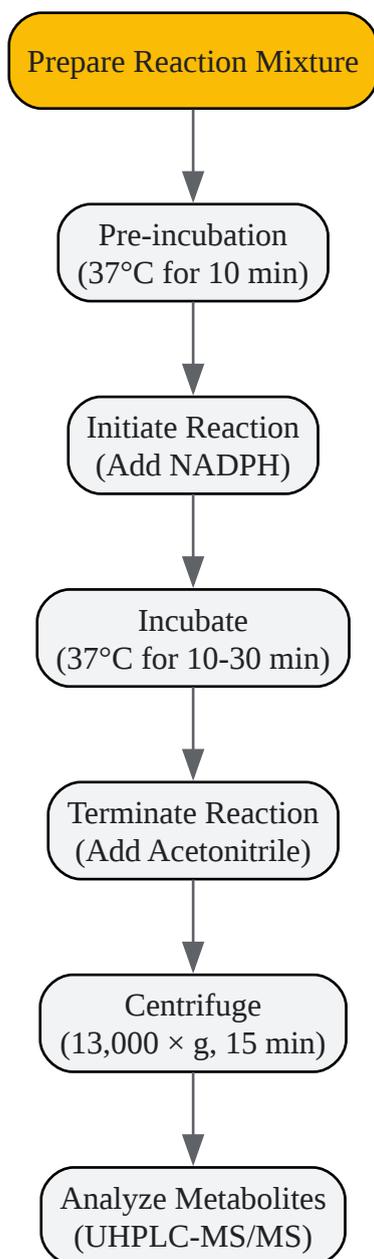
The following section details a validated high-throughput methodology for assessing the inhibitory effects of compounds on major cytochrome P450 enzymes, adapted from current literature [5] [6]. This protocol is suitable for evaluating **2,6-Dimethylquinoline**.

Materials and Reagents

- **Enzyme Source:** Pooled human liver microsomes (HLM) or cDNA-expressed recombinant CYP enzymes (e.g., CYP1A2) [4] [5].
- **Probe Substrate:** Phenacetin (for CYP1A2) [5] [6].
- **Inhibitor:** **2,6-Dimethylquinoline** (prepare stock solution in DMSO; final solvent concentration typically $\leq 1\%$ v/v) [4].
- **Cofactor:** NADPH-generating system [4] [5].
- **Incubation Buffer:** 0.1 M potassium phosphate buffer, pH 7.4 [5].
- **Stop Solution:** Acetonitrile with internal standards [5].

Workflow for CYP Inhibition Assay

The following diagram illustrates the key steps involved in performing the CYP inhibition assay:



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Detailed Procedure

- **Reaction Mixture Setup:** In a 96-well plate, add the following components to each well to make a final volume of 150 μ L:
 - 0.1 M potassium phosphate buffer, pH 7.4.
 - Human liver microsomes (e.g., 0.2 mg/mL final protein concentration) [5].

- Probe substrate Phenacetin (at a concentration around its K_m value of $\sim 100 \mu\text{M}$ for CYP1A2) [5].
- Varying concentrations of **2,6-Dimethylquinoline** (e.g., from 0.001 to 1000 μM for a full IC50 curve) [4].
- **Pre-incubation:** Pre-incubate the reaction mixture for 10 minutes at 37°C in a shaking thermomixer [5].
- **Reaction Initiation:** Start the enzymatic reaction by adding the NADPH-generating system.
- **Incubation:** Allow the reaction to proceed for a predetermined time (e.g., 10-30 minutes) at 37°C, ensuring linear reaction kinetics [4] [5].
- **Reaction Termination:** Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 20 μL stop solution to 100 μL incubation volume) containing stable isotope-labeled internal standards [5].
- **Sample Processing:** Centrifuge the terminated reaction mixtures at $13,000 \times g$ for 15 minutes at 4°C to precipitate proteins. Collect the supernatant for analysis [5].
- **Analytical Quantification:** Analyze the supernatant using UHPLC-MS/MS to quantify the formation of the specific metabolite, **acetaminophen**, which is the marker for CYP1A2 activity [5] [6].
- **Data Analysis:** Calculate the remaining enzyme activity at each inhibitor concentration. Plot the percentage of activity versus the logarithm of the inhibitor concentration and fit the data using non-linear regression analysis (e.g., with Prism software) to determine the IC50 value [4].

Application Notes in Drug Development

The potent and selective inhibition of CYP1A2 by **2,6-Dimethylquinoline** makes it valuable for several applications in early-stage drug discovery and development [4] [5]:

- **Mechanism of Metabolism Studies:** It can be used in reaction phenotyping experiments to determine the fraction of a new chemical entity's metabolism that is catalyzed by CYP1A2 [4].
- **Predicting Drug-Drug Interactions (DDIs):** Data generated using **2,6-Dimethylquinoline** helps assess the potential for DDIs when a new drug is co-administered with other substances that inhibit or induce CYP1A2 [5] [7].
- **Validation of High-Throughput Assays:** It serves as a reference inhibitor for validating new cocktail assays designed to screen for CYP inhibition, ensuring the assay robustly detects CYP1A2 inhibition [5] [6].

Critical Considerations for the Protocol

- **Enzyme Source and Specificity:** While human liver microsomes provide a physiologically relevant environment, they contain multiple CYP enzymes. To confirm the specific role of CYP1A2, the assay

should be validated using cDNA-expressed CYP1A2. Counter-screening against other major CYPs (e.g., CYP2B6, CYP3A4, CYP2D6) is essential to rule out non-selective inhibition [4] [5] [3].

- **Solvent Effects:** The concentration of organic solvents like DMSO used to dissolve test compounds must be minimized (typically <1% v/v) as they can interfere with CYP enzyme activity [4].
- **Data Integrity:** It is critical to establish linear conditions with respect to incubation time and microsomal protein concentration to ensure that the measured IC50 values are accurate and reliable [4].

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References

1. 2,6-DIMETHYLQUINOLINE | 877-43-0 [chemicalbook.com]
2. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. CYP2 Inhibitor, Activator, Modulator, Gene [medchemexpress.com]
4. New potent and selective cytochrome P450 2B6 (CYP2B6) ... [pmc.ncbi.nlm.nih.gov]
5. High-Throughput Cytochrome P450 Cocktail Inhibition ... [pmc.ncbi.nlm.nih.gov]
6. An in-vitro cocktail assay for assessing compound ... [sciencedirect.com]
7. Computer-Aided (In Silico) Modeling of Cytochrome P450 ... [pmc.ncbi.nlm.nih.gov]

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